1H-pyrrol-3-amine

Descripción general

Descripción

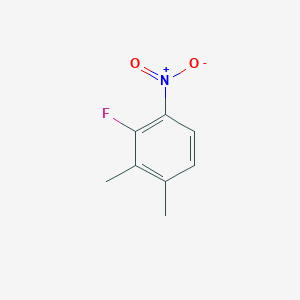

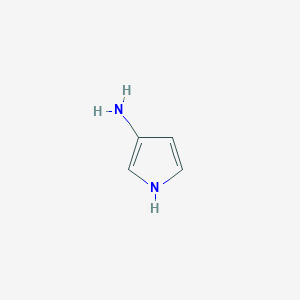

1H-pyrrol-3-amine, also known as 3-aminopyrrole, is a chemical compound with the molecular formula C4H6N2 . It has an average mass of 82.104 Da and a monoisotopic mass of 82.053101 Da .

Synthesis Analysis

The synthesis of 1H-pyrrol-3-amine and its derivatives has been the subject of various studies. For instance, one study reported the asymmetric synthesis of 1H-pyrrol-3(2H)-ones from 2,3-diketoesters by combining aldol condensation with benzilic acid rearrangement . Another study synthesized a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Molecular Structure Analysis

The molecular structure of 1H-pyrrol-3-amine consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double and single bonds, and an amine group attached to the 3-position of the ring .Physical And Chemical Properties Analysis

1H-pyrrol-3-amine has a molecular weight of 82.104 Da . Its hydrochloride form has a molecular weight of 118.57 . The hydrochloride form is a solid and should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Aplicaciones Científicas De Investigación

Green Synthesis Method

A study by Sun et al. (2014) presents a green organic reaction using aliphatic primary amines with 1,3-diketones, promoted by aqueous H2O2. This method offers a regioselective, efficient approach to 1H-pyrrol-3(2H)-ones, utilizing simple and readily available materials in an environmentally friendly reaction setting (Sun, Li, Zhang, & Wang, 2014).

Ring-Opening and N-Substituent Change

Zamora and Hidalgo (2006) describe a method to convert 1H-pyrroles into 1,4-dicarbonyl compounds and then back to 1H-pyrroles with different N-substituents. This process is influenced by factors such as pH, reaction time, and the initial pyrrole and amine involved (Zamora & Hidalgo, 2006).

Ab Initio Studies on Geometries

Riggs and Radom (1988) conducted ab initio studies on the geometries of four stationary structures of 1H-pyrrol-1-amine, revealing insights into the equilibrium structure and transition structures related to NH2 group inversion and rotation (Riggs & Radom, 1988).

Tandem Cyclization Approach

Liu et al. (2013) developed a tandem cyclization of alkynoates with amines in the presence of tert-butyl perbenzoate, leading to 1,2,4-trisubstituted 1H-pyrroles. This approach allows for a wide range of aromatic and aliphatic amines to be used (Liu, Tan, Zhou, Chen, & Zhang, 2013).

Catalytic Asymmetric Henry Reaction

Zhang et al. (2016) achieved a catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones using a chiral bifunctional amine-thiourea as a catalyst. This method provides a range of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones (Zhang, Yue, Wang, Luo, Xu, Zhang, & Yuan, 2016).

Safety And Hazards

Safety data sheets suggest that exposure to 1H-pyrrol-3-amine should be avoided. Contact with skin and eyes should be prevented, and dust formation should be avoided. In case of exposure, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

Propiedades

IUPAC Name |

1H-pyrrol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-4-1-2-6-3-4/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUGGYPDCQZJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435909 | |

| Record name | 1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrol-3-amine | |

CAS RN |

29212-49-5 | |

| Record name | 1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1599525.png)

![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)

![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)